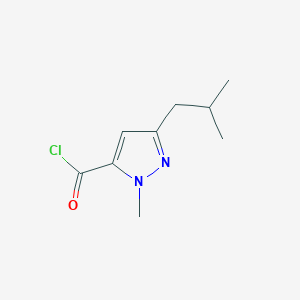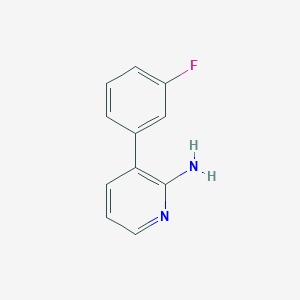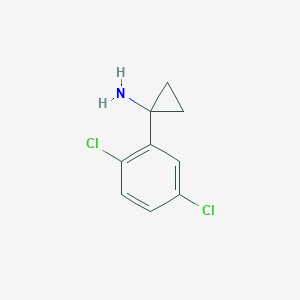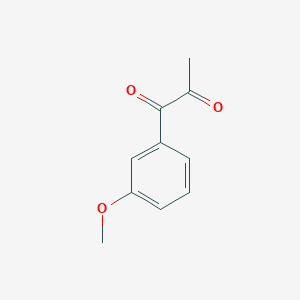
1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carbonyl chloride is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields.
化学反应分析
Types of Reactions
1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
科学研究应用
1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid: The precursor to the acyl chloride.
1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide: Formed by reaction with amines.
1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate: Formed by reaction with alcohols.
Uniqueness
1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carbonyl chloride is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives enhances its utility in various fields.
属性
分子式 |
C9H13ClN2O |
|---|---|
分子量 |
200.66 g/mol |
IUPAC 名称 |
2-methyl-5-(2-methylpropyl)pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C9H13ClN2O/c1-6(2)4-7-5-8(9(10)13)12(3)11-7/h5-6H,4H2,1-3H3 |
InChI 键 |
OEJZWYOSRQDQJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=NN(C(=C1)C(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B11742341.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11742342.png)
![1-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11742350.png)

![1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B11742358.png)
amine](/img/structure/B11742373.png)

![Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel-](/img/structure/B11742387.png)

amine](/img/structure/B11742395.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742414.png)
![N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11742420.png)
![4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11742426.png)
